4-Iodo-d-phenylalanine
Overview
Description
4-Iodo-D-phenylalanine is an organic compound with the molecular formula C9H10INO2 . It is the D-enantiomer of 4-iodophenylalanine . It appears as a white to slightly beige fine crystalline powder .
Synthesis Analysis
The synthesis of 4-Iodo-D-phenylalanine involves several steps. The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions . Another approach is the chemical acylation of a dinucleotide, followed by its ligation to a truncated tRNA .Molecular Structure Analysis
The molecular structure of 4-Iodo-D-phenylalanine consists of 9 carbon atoms, 10 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The average mass is 291.086 Da and the monoisotopic mass is 290.975616 Da .Chemical Reactions Analysis
4-Iodo-D-phenylalanine may be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (UGA) codon . It can also participate in solution phase peptide synthesis .Physical And Chemical Properties Analysis
4-Iodo-D-phenylalanine has a density of 1.8±0.1 g/cm3, a boiling point of 366.8±32.0 °C at 760 mmHg, and a flash point of 175.6±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 63 Å2 and a molar volume of 159.5±3.0 cm3 .Scientific Research Applications
Structure Determination of Proteins : 4-Iodo-d-phenylalanine is used in the site-specific incorporation into proteins for structure determination. This facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources, crucial for understanding protein structures (Xie et al., 2004).
Metal Complex Formation : This compound is used in the formation of metal complexes. For example, 4-Iodo-L-phenylalanine reacts with chloro bridged compounds to form N,O-chelate complexes, which are significant in the study of metal complexes of biologically important ligands (Kayser & Beck, 2004).
Protein Engineering : It has applications in protein engineering, where it is incorporated into specific positions of proteins, such as in the Ras protein, using cell-free translation systems. This has implications for advancing protein engineering studies with non-natural amino acid substitutions (Kodama et al., 2010).
Self-Assembly in Materials Science : Modified aromatic amino acids, like 4-Iodo-d-phenylalanine, exhibit self-assembling behavior. This is critical in materials science for developing new materials and understanding supramolecular interactions (Singh et al., 2020).
Radiopharmaceuticals : It is used in the development of radiopharmaceuticals, particularly for targeting breast cancer. The synthesis of radioiodinated 4-iodophenylalanine and its uptake in breast cancer cells are areas of active research (Vaidyanathan et al., 2011).
Electrochemical Sensors in Medical Diagnosis : Electrochemical sensors and biosensors utilizing phenylalanine, including its derivatives, are important in medical diagnosis, particularly in determining phenylalanine concentration in biological fluids (Dinu & Apetrei, 2020).
Imaging in Oncology : 4-Iodo-d-phenylalanine is used in positron emission tomography (PET) imaging for the diagnosis of brain tumors, improving image quality and aiding in both pre- and postoperative evaluation in patients with glioma (Farmakis et al., 2008).
Biosynthesis of Proteins with Unnatural Amino Acids : The biosynthesis of proteins incorporating 4-Iodo-d-phenylalanine and other phenylalanine analogues has applications in various fields, including bioconjugation and photoaffinity labeling (Kirshenbaum et al., 2002).
Metabolic Studies in Conifers : In the field of plant science, studies on the biosynthesis and metabolic fate of phenylalanine, including its derivatives, are crucial for understanding the interconnection between primary and secondary metabolism in plants, particularly in trees (Pascual et al., 2016).
Distribution Studies in Mice : 4-Iodo-d-phenylalanine has been used in studies to understand its distribution in mice, which is important for its application in medical research and drug development (Acta Radiologica, 1972).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-d-phenylalanine | |
CAS RN |
62561-75-5 | |
Record name | 4-Iodo-D-phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04713 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 62561-75-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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